2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide
Description
Chemical Structure: This compound features a phthalazinone core (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl) linked via an acetamide bridge to a pyridin-4-yl group. Its molecular formula is C₁₉H₁₈N₆O₂ (MW: 362.3852) .
The pyridinyl acetamide moiety may enhance solubility and receptor interaction compared to bulkier aromatic substituents .
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C16H14N4O2/c1-20-16(22)13-5-3-2-4-12(13)14(19-20)10-15(21)18-11-6-8-17-9-7-11/h2-9H,10H2,1H3,(H,17,18,21) |
InChI Key |
WJOMVSDVSPVFDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide is a synthetic derivative of phthalazine and acetamide, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H15N3O3
- Molecular Weight : 309.32 g/mol
- CAS Number : 412922-94-2
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of phthalazine have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The presence of the pyridine moiety in the structure may enhance this activity by improving solubility and interaction with bacterial targets.
Anti-Cancer Potential
The compound is also being investigated for its anti-cancer properties. Studies have suggested that phthalazine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation and survival. Specifically, they may inhibit pathways related to apoptosis and cell cycle regulation.
Case Study:
In a study focused on the anti-cancer effects of phthalazine derivatives, it was found that compounds similar to 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Structure–Activity Relationship (SAR)
The biological activity of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide can be linked to its structural components:
- Phthalazine Core : The 4-oxo group contributes to electron-withdrawing properties, enhancing reactivity.
- Pyridine Ring : This moiety is crucial for binding interactions with biological targets.
- Acetamide Group : Increases solubility and bioavailability.
These features are essential for optimizing the compound's efficacy against specific biological targets.
Research Findings
Recent studies have focused on synthesizing various analogs of this compound to evaluate their biological activities:
- Synthesis and Testing : A series of related compounds were synthesized, showing varying degrees of antimicrobial and anticancer activities.
- Inhibition Studies : Compounds were tested for their ability to inhibit specific enzymes associated with bacterial virulence and tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Receptor Selectivity
Key Observations:
- Receptor Specificity: Pyridazinone derivatives (e.g., ) show FPR2 agonism, while phthalazinone analogs (e.g., the target compound) may exhibit distinct selectivity due to core rigidity and substituent polarity.
- Substituent Impact : Replacing the pyridin-4-yl group with a bromophenyl or fluorophenyl moiety (as in ) increases lipophilicity but may reduce aqueous solubility.
- Bioactivity Scores: Indolinone derivatives () with isoxazole substituents show moderate activity, suggesting heterocyclic appendages influence binding affinity.
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
Key Observations:
- The target compound’s pyridinyl group contributes to a balanced LogP (~2.1), favoring both membrane permeability and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
